molecular formula C24H44ClNO2 B13785075 [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride CAS No. 68413-50-3

[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride

Cat. No.: B13785075
CAS No.: 68413-50-3
M. Wt: 414.1 g/mol
InChI Key: QJSUWTKXJNVMQU-UHFFFAOYSA-M
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Description

[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride typically involves the reaction of 4-dodecylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with trimethylamine to yield the final quaternary ammonium compound. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Organic solvents like toluene or ethanol

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:

    Raw Material Handling: Automated systems for precise measurement and mixing of reactants

    Reaction Control: Advanced monitoring systems to maintain optimal reaction conditions

    Purification: Multi-step purification processes, including crystallization and filtration, to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides

    Reduction: Can be reduced under specific conditions to yield simpler amines

    Substitution: Participates in nucleophilic substitution reactions due to the presence of the quaternary ammonium group

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, hydroxides

Major Products Formed

    Oxidation Products: Phenolic oxides, dodecylphenol derivatives

    Reduction Products: Secondary and tertiary amines

    Substitution Products: Various substituted ammonium compounds

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride is used as a surfactant in emulsion polymerization and as a phase transfer catalyst in organic synthesis.

Biology

In biological research, it is employed to study membrane interactions and as a component in cell lysis buffers due to its ability to disrupt lipid bilayers.

Medicine

Medically, it is explored for its antimicrobial properties and potential use in drug delivery systems, particularly in targeting bacterial cell membranes.

Industry

Industrially, it is utilized in formulations of detergents, fabric softeners, and personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride involves its interaction with lipid membranes. The compound inserts itself into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where it targets bacterial cell membranes, causing cell death.

Comparison with Similar Compounds

Similar Compounds

  • Cetyltrimethylammonium Bromide (CTAB)
  • Benzalkonium Chloride
  • Dodecyltrimethylammonium Chloride

Comparison

Compared to similar compounds, [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride offers unique advantages such as:

  • Enhanced Membrane Disruption: Due to the presence of the phenoxy group
  • Higher Solubility: In organic solvents, making it versatile for various applications
  • Greater Stability: Under a wide range of pH conditions

These properties make it a valuable compound in both research and industrial applications.

Properties

CAS No.

68413-50-3

Molecular Formula

C24H44ClNO2

Molecular Weight

414.1 g/mol

IUPAC Name

[3-(4-dodecylphenoxy)-2-hydroxypropyl]-trimethylazanium;chloride

InChI

InChI=1S/C24H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-22-16-18-24(19-17-22)27-21-23(26)20-25(2,3)4;/h16-19,23,26H,5-15,20-21H2,1-4H3;1H/q+1;/p-1

InChI Key

QJSUWTKXJNVMQU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)OCC(C[N+](C)(C)C)O.[Cl-]

Origin of Product

United States

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